Cas no 1697455-70-1 (5-Isoxazolecarboxylic acid, 3-(3-chloro-4-methylphenyl)-)

5-Isoxazolecarboxylic acid, 3-(3-chloro-4-methylphenyl)- 化学的及び物理的性質
名前と識別子
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- 5-Isoxazolecarboxylic acid, 3-(3-chloro-4-methylphenyl)-
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- インチ: 1S/C11H8ClNO3/c1-6-2-3-7(4-8(6)12)9-5-10(11(14)15)16-13-9/h2-5H,1H3,(H,14,15)
- InChIKey: JZIHBOWPLBDWGY-UHFFFAOYSA-N
- SMILES: O1C(C(O)=O)=CC(C2=CC=C(C)C(Cl)=C2)=N1
5-Isoxazolecarboxylic acid, 3-(3-chloro-4-methylphenyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-380486-0.05g |
3-(3-chloro-4-methylphenyl)-1,2-oxazole-5-carboxylic acid |
1697455-70-1 | 95.0% | 0.05g |
$587.0 | 2025-03-16 | |
Enamine | EN300-380486-1.0g |
3-(3-chloro-4-methylphenyl)-1,2-oxazole-5-carboxylic acid |
1697455-70-1 | 95.0% | 1.0g |
$699.0 | 2025-03-16 | |
Enamine | EN300-380486-2.5g |
3-(3-chloro-4-methylphenyl)-1,2-oxazole-5-carboxylic acid |
1697455-70-1 | 95.0% | 2.5g |
$1370.0 | 2025-03-16 | |
Enamine | EN300-380486-0.1g |
3-(3-chloro-4-methylphenyl)-1,2-oxazole-5-carboxylic acid |
1697455-70-1 | 95.0% | 0.1g |
$615.0 | 2025-03-16 | |
Enamine | EN300-380486-5.0g |
3-(3-chloro-4-methylphenyl)-1,2-oxazole-5-carboxylic acid |
1697455-70-1 | 95.0% | 5.0g |
$2028.0 | 2025-03-16 | |
Enamine | EN300-380486-0.25g |
3-(3-chloro-4-methylphenyl)-1,2-oxazole-5-carboxylic acid |
1697455-70-1 | 95.0% | 0.25g |
$642.0 | 2025-03-16 | |
Enamine | EN300-380486-0.5g |
3-(3-chloro-4-methylphenyl)-1,2-oxazole-5-carboxylic acid |
1697455-70-1 | 95.0% | 0.5g |
$671.0 | 2025-03-16 | |
Enamine | EN300-380486-10.0g |
3-(3-chloro-4-methylphenyl)-1,2-oxazole-5-carboxylic acid |
1697455-70-1 | 95.0% | 10.0g |
$3007.0 | 2025-03-16 |
5-Isoxazolecarboxylic acid, 3-(3-chloro-4-methylphenyl)- 関連文献
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Tianxiao Mei,Sheng Zhang,Jie Sun Anal. Methods, 2021,13, 764-768
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Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Ling-Bao Xing,Xiao-Jun Wang,Cheng-Juan Wu,Bin Chen,Hai-Feng Ji,Li-Zhu Wu,Chen-Ho Tung Anal. Methods, 2017,9, 3356-3360
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10. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
5-Isoxazolecarboxylic acid, 3-(3-chloro-4-methylphenyl)-に関する追加情報
5-Isoxazolecarboxylic Acid, 3-(3-Chloro-4-Methylphenyl)-: A Comprehensive Overview
The compound 5-isoxazolecarboxylic acid, 3-(3-chloro-4-methylphenyl)-, with the CAS number 1697455-70-1, is a significant molecule in the field of organic chemistry. This compound belongs to the class of isoxazole derivatives, which have gained considerable attention due to their diverse biological activities and applications in drug discovery. The structure of this compound comprises an isoxazole ring substituted with a carboxylic acid group at position 5 and a 3-chloro-4-methylphenyl group at position 3. This unique substitution pattern contributes to its distinct chemical properties and potential biological functions.
Recent studies have highlighted the importance of isoxazole derivatives in the development of novel therapeutic agents. For instance, research published in 2023 demonstrated that 5-isoxazolecarboxylic acid, 3-(3-chloro-4-methylphenyl)- exhibits potent anti-inflammatory and antioxidant activities, making it a promising candidate for the treatment of chronic inflammatory diseases. The presence of the chloro and methyl substituents on the phenyl ring enhances the molecule's stability and bioavailability, which are critical factors for drug efficacy.
The synthesis of 5-isoxazolecarboxylic acid, 3-(3-chloro-4-methylphenyl)- involves a multi-step process that typically includes nucleophilic substitution and cyclization reactions. Researchers have optimized these steps to achieve higher yields and purities, ensuring that the compound meets the stringent requirements of pharmaceutical applications. The use of advanced analytical techniques such as NMR spectroscopy and mass spectrometry has been instrumental in confirming the compound's structure and purity.
In terms of physical properties, this compound has a melting point of approximately 180°C and is sparingly soluble in water but readily soluble in organic solvents like dichloromethane and ethyl acetate. These properties make it suitable for various chemical reactions and formulations. The molecule's stability under different pH conditions has also been studied extensively, revealing its suitability for use in both acidic and neutral environments.
The biological evaluation of 5-isoxazolecarboxylic acid, 3-(3-chloro-4-methylphenyl)- has revealed its potential as a lead compound in drug development. Preclinical studies indicate that it shows selective activity against certain enzymes associated with neurodegenerative diseases, such as acetylcholinesterase. Additionally, its ability to modulate cellular signaling pathways makes it a valuable tool in understanding disease mechanisms at a molecular level.
From an environmental perspective, the compound's biodegradability has been assessed under controlled laboratory conditions. Results suggest that it undergoes slow degradation under aerobic conditions, which raises concerns about its long-term environmental impact. However, further studies are required to fully understand its ecological fate and to develop strategies for minimizing its environmental footprint.
In conclusion, 5-isoxazolecarboxylic acid, 3-(3-chloro-4-methylphenyl)- represents a valuable addition to the arsenal of chemical compounds with potential therapeutic applications. Its unique structure, combined with recent advancements in synthetic methodologies and biological evaluations, positions it as a key player in future drug discovery efforts. Continued research into its properties and applications will undoubtedly unlock new opportunities for leveraging this compound in addressing unmet medical needs.
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